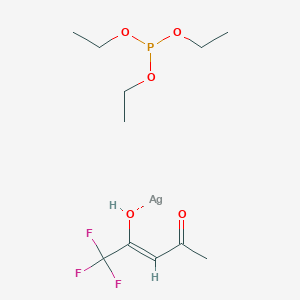

silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one

Description

Properties

Molecular Formula |

C11H20AgF3O5P |

|---|---|

Molecular Weight |

428.11 g/mol |

IUPAC Name |

silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/C6H15O3P.C5H5F3O2.Ag/c1-4-7-10(8-5-2)9-6-3;1-3(9)2-4(10)5(6,7)8;/h4-6H2,1-3H3;2,10H,1H3;/b;4-2-; |

InChI Key |

ZIXODWWCEMAWQZ-BTPOBWOOSA-N |

Isomeric SMILES |

CCOP(OCC)OCC.CC(=O)/C=C(/C(F)(F)F)\O.[Ag] |

Canonical SMILES |

CCOP(OCC)OCC.CC(=O)C=C(C(F)(F)F)O.[Ag] |

Origin of Product |

United States |

Preparation Methods

Synthesis of (Z)-5,5,5-Trifluoro-4-hydroxypent-3-en-2-one

The fluorinated enone ligand, (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one , is a key organic component in the target compound. Its preparation typically involves:

Aldol condensation reactions between trifluoromethyl ketones and aldehydes to form the α,β-unsaturated ketone system with trifluoromethyl substitution at the γ-position. This method provides control over the Z-configuration of the double bond.

Hydroxylation at the 4-position can be introduced either by selective reduction of an intermediate α,β-unsaturated ketone or via direct hydroxylation using reagents such as osmium tetroxide or other selective oxidants.

Research on related trifluoromethylated enones indicates that careful control of reaction conditions (temperature, solvent, base) is critical to obtain the Z-isomer predominantly, as well as to maintain the hydroxyl group intact without overoxidation or rearrangement.

Triethyl Phosphite Incorporation

Triethyl phosphite (P(OEt)3) is a well-known ligand and reagent in organic and organometallic synthesis. Its role in the preparation of the target compound is twofold:

As a ligand to silver , coordinating through the phosphorus atom to form a silver-phosphite complex.

As a reductant or participant in acylative oxidation-reduction-condensation reactions, facilitating the formation of P–Ag bonds and stabilizing the metal center.

The preparation of silver complexes with triethyl phosphite generally involves:

Mixing silver salts (such as silver nitrate or silver acetate) with triethyl phosphite in an inert solvent under controlled temperature conditions.

The reaction proceeds via ligand substitution, where triethyl phosphite displaces weaker ligands or solvent molecules to coordinate with silver.

The silver-phosphite complex can be isolated by precipitation or crystallization.

Studies have demonstrated that triethyl phosphite acts as a stoichiometric reductant in certain reactions, which can be exploited to form stable silver-phosphite complexes.

Assembly of Silver; Triethyl Phosphite; (Z)-5,5,5-Trifluoro-4-hydroxypent-3-en-2-one Complex

The final step involves coordination of the fluorinated enone ligand to the silver-triethyl phosphite complex . This can be achieved by:

Mixing the preformed silver-triethyl phosphite complex with the (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one ligand in a suitable solvent such as dichloromethane or tetrahydrofuran.

Gentle heating or stirring to promote ligand exchange and coordination.

Monitoring the reaction progress via spectroscopic methods such as NMR, IR, or UV-Vis spectroscopy to confirm complex formation.

Isolation of the final complex by crystallization or precipitation.

The coordination chemistry of silver with fluorinated enones is influenced by the electron-withdrawing trifluoromethyl group, which affects the ligand’s donor ability and the overall stability of the complex.

Data Tables: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aldol condensation | Trifluoromethyl ketone + aldehyde, base | 70-85 | Z-isomer favored under controlled temp |

| Hydroxylation | Selective oxidant (e.g., OsO4) | 60-75 | Maintains hydroxyl group at C-4 |

| Silver-triethyl phosphite complex formation | Silver salt + triethyl phosphite, inert solvent | 80-90 | Ligand substitution reaction |

| Final complex assembly | Silver-phosphite + fluorinated enone, mild heat | 65-80 | Coordination confirmed by spectroscopy |

Chemical Reactions Analysis

Types of Reactions

Silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silver oxide and other oxidized products.

Reduction: Reduction reactions can convert the silver ion to metallic silver, often using reducing agents such as sodium borohydride.

Substitution: The triethyl phosphite ligand can be substituted with other ligands, altering the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silver oxide, while reduction can produce metallic silver. Substitution reactions can result in a variety of new coordination complexes with different ligands .

Scientific Research Applications

Chemistry

In chemistry, silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as cross-coupling and polymerization .

Biology

The compound’s potential biological applications are still under investigation. its ability to interact with biological molecules suggests it could be used in the development of new drugs or as a tool in biochemical research .

Medicine

In medicine, the compound’s antimicrobial properties are of particular interest. Silver ions are known for their antibacterial activity, and the presence of triethyl phosphite and the fluorinated hydroxyalkenone may enhance these effects .

Industry

In industry, this compound can be used in the production of advanced materials, such as coatings and films, due to its unique chemical properties .

Mechanism of Action

The mechanism by which silver;triethyl phosphite;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one exerts its effects involves the interaction of the silver ion with various molecular targets. Silver ions can disrupt bacterial cell membranes, leading to cell death. The triethyl phosphite ligand can modulate the reactivity of the silver ion, enhancing its effectiveness. The fluorinated hydroxyalkenone may also contribute to the compound’s overall activity by interacting with specific molecular pathways .

Comparison with Similar Compounds

Silver

Silver (Ag) is a transition metal renowned for its catalytic, antimicrobial, and conductive properties.

Triethyl Phosphite

Triethyl phosphite (P(OCH₂CH₃)₃) is a trialkyl phosphite widely used as a reducing agent, ligand, and coupling reagent. Evidence highlights its role in:

- Desulfurization: Reaction with thiuranes (e.g., cyclohexene sulfide) yields triethyl thionophosphate and olefins (e.g., cyclohexene) in 87–91% efficiency .

- Cross-Coupling Reactions : Facilitates the synthesis of tetrathiafulvalene derivatives (e.g., compound 10a–d) in moderate yields (32–44%) under reflux conditions .

- Epoxide Rearrangement : Reacts with cis-1,3-diphenyl-2,3-epoxybutan-1-one to form phosphorylated products via elimination of ethyl bromide .

(Z)-5,5,5-Trifluoro-4-hydroxypent-3-en-2-one

This fluorinated enol (C₅H₅F₃O₂) features a Z-configured hydroxyl group adjacent to a trifluoromethyl-substituted carbonyl.

Triethyl Phosphite vs. Other Phosphites

Triethyl phosphite’s reactivity and applications differ significantly from bulkier or aromatic phosphites (Table 1):

Key Findings :

- Steric Effects : Triethyl phosphite’s smaller ethyl groups enable faster nucleophilic attacks compared to triisopropyl phosphite .

- Electronic Effects : Triphenyl phosphite’s aromatic system offers superior thermal stability but limits reactivity in polar solvents .

(Z)-5,5,5-Trifluoro-4-hydroxypent-3-en-2-one vs. Related Ketones

Comparison with structurally similar 3-penten-2-one derivatives (Table 2):

Key Findings :

- Acidity: The trifluoro substituent in 453-33-8 lowers the pKa of the hydroxyl group compared to non-fluorinated analogs .

- Reactivity : The nitroso derivative (76216-46-1) exhibits unique radical-mediated reactivity, unlike the trifluoro compound’s electrophilic carbonyl .

Silver in Context

- Gold (Au) : More inert but excels in plasmonic applications.

- Copper (Cu) : Cheaper but prone to oxidation in aerobic conditions.

Biological Activity

The compound silver; triethyl phosphite; (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one presents a unique combination of biological activities owing to its structural components. This article explores its biological activity, synthesizing data from various studies and sources.

Chemical Composition and Structure

The compound consists of three main components:

- Silver (Ag) - Known for its antimicrobial properties.

- Triethyl Phosphite (C6H15O3P) - A phosphorus-containing compound that can act as a reducing agent and has applications in organic synthesis.

- (Z)-5,5,5-Trifluoro-4-hydroxypent-3-en-2-one - A fluorinated ketone that may exhibit unique reactivity due to the presence of fluorine atoms.

Molecular Structure

The molecular structure of the trifluorinated component is crucial for its biological activity. The presence of fluorine typically enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

Antimicrobial Properties

Silver ions are well-documented for their antimicrobial effects. They exert their action by disrupting bacterial cell membranes and interfering with cellular respiration and replication processes. The addition of triethyl phosphite may enhance these effects through synergistic interactions.

Table 1: Antimicrobial Activity of Silver Compounds

Cytotoxicity and Apoptosis Induction

Research indicates that compounds similar to (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one may induce apoptosis in cancer cell lines. The trifluorinated structure can interact with cellular pathways involved in apoptosis, potentially making it a candidate for cancer therapy.

Case Study: Cytotoxic Effects on Cancer Cells

A study investigating the cytotoxic effects of fluorinated ketones reported significant apoptosis induction in ovarian cancer cells treated with related compounds. The mechanisms involved included the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors.

- Membrane Disruption : Silver ions disrupt bacterial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Both silver and fluorinated compounds can induce oxidative stress in cells, leading to apoptosis.

- Gene Expression Modulation : The trifluorinated moiety may alter gene expression profiles associated with cell survival and proliferation.

Research Findings

Recent studies have focused on the synthesis and characterization of silver complexes with phosphites and fluorinated compounds. These studies emphasize the importance of structural modifications in enhancing biological activity.

Notable Research Outcomes

- Enhanced Antimicrobial Efficacy : Silver-phosphite complexes showed improved antimicrobial activity compared to silver alone.

- Cytotoxicity Profiles : Fluorinated derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents.

Q & A

Basic: What safety protocols are critical when handling triethyl phosphite in reactions involving fluorinated enones like (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one?

Methodological Answer:

- Storage: Store triethyl phosphite in tightly sealed containers in a cool, dry, well-ventilated area, away from oxidizing agents (e.g., peroxides, nitrates) and strong bases (e.g., NaOH) to prevent violent reactions .

- PPE: Use chemical-resistant gloves, safety goggles, and lab coats. Ensure fume hoods are used during handling to avoid inhalation exposure, which can cause respiratory irritation or systemic effects .

- Decontamination: Wash skin immediately with water if contacted. Avoid eating/drinking in the lab, and wash hands thoroughly post-handling .

Basic: How can the stereochemical integrity of (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one be maintained during phosphorylation with triethyl phosphite?

Methodological Answer:

- Reaction Conditions: Use anhydrous solvents (e.g., THF) under inert gas (N₂/Ar) to prevent hydrolysis. Monitor reaction progress via TLC or HPLC to detect early stereochemical deviations .

- Proton Source: Add catalytic acetic acid or water to stabilize intermediates, as shown in Mannich base reactions with triethyl phosphite .

- Purification: Employ low-temperature crystallization or chiral column chromatography to isolate the (Z)-isomer .

Advanced: What analytical methods resolve contradictions between theoretical and observed regioselectivity in triethyl phosphite-mediated cyclizations?

Methodological Answer:

- Mechanistic Probes: Use isotopic labeling (e.g., deuterated substrates) to track hydrogen migration pathways. Compare with DFT calculations to identify kinetic vs. thermodynamic control .

- Spectroscopic Analysis: Employ ¹⁹F NMR to monitor fluorine environments and ³¹P NMR to track phosphite incorporation .

- X-ray Crystallography: Resolve ambiguous regiochemistry in crystalline intermediates .

Advanced: How do proton sources (acetic acid vs. water) influence reaction pathways in triethyl phosphite-mediated transformations of fluorinated enones?

Methodological Answer:

- Acetic Acid: Promotes salt formation with Mannich bases, enabling nucleophilic attack by triethyl phosphite. This favors β-keto phosphate intermediates in fluorinated systems .

- Water: May hydrolyze triethyl phosphite to phosphoric acid derivatives, leading to competing side reactions (e.g., oxidation of the hydroxyl group in (Z)-configured substrates) .

- Optimization: Titrate proton sources under controlled humidity (e.g., molecular sieves) to balance reactivity and selectivity .

Basic: What steps are essential for synthesizing (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one for organophosphorus studies?

Methodological Answer:

- Precursor Preparation: Start with trifluoromethyl ketones, using asymmetric reduction (e.g., CBS catalyst) to install the (Z)-configured hydroxyl group .

- Phosphorylation: React with triethyl phosphite in THF at room temperature for 72 hours, followed by column chromatography to remove byproducts .

- Validation: Confirm configuration via NOESY (nuclear Overhauser effect) and compare optical rotation with literature values .

Advanced: What strategies mitigate competing hydrolysis/oxidation in anhydrous reactions involving triethyl phosphite and fluorinated enones?

Methodological Answer:

- Solvent Drying: Pre-treat THF with sodium/benzophenone to achieve <10 ppm H₂O. Use Schlenk lines for air-sensitive transfers .

- Additive Screening: Introduce radical scavengers (e.g., BHT) to suppress oxidation of the hydroxyl group in (Z)-configured substrates .

- In Situ Monitoring: Use FT-IR to detect P=O formation (indicative of oxidation) and adjust reaction parameters dynamically .

Advanced: How does steric hindrance in fluorinated ketones affect triethyl phosphite’s nucleophilicity in Mannich-type reactions?

Methodological Answer:

- Steric Maps: Calculate Tolman’s cone angles for triethyl phosphite and compare with substituted ketones. Higher steric bulk in trifluoromethyl groups reduces phosphite accessibility, slowing reaction rates .

- Kinetic Studies: Use stopped-flow NMR to measure activation barriers. Correlate with Hammett plots using para-substituted aryl ketones .

- Computational Modeling: Simulate transition states with Gaussian to identify steric clashes in bulky substrates .

Basic: What are the chronic health risks associated with prolonged triethyl phosphite exposure, and how can they be mitigated?

Methodological Answer:

- Risks: Prolonged exposure may cause chemical pneumonitis (cough, shortness of breath) or neurotoxic effects (headaches, dizziness) .

- Mitigation: Implement regular air quality monitoring (OSHA PEL: 2 ppm). Use respirators with organic vapor cartridges in high-exposure scenarios .

- Medical Surveillance: Conduct pre-employment lung function tests and annual check-ups for researchers handling >100 mL/day .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.